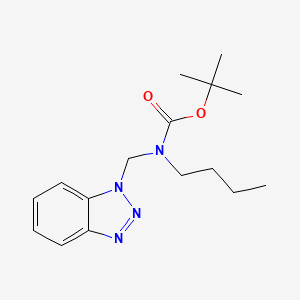

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate

Description

Historical Background of Benzotriazole-Based Carbamates

Benzotriazole derivatives emerged as pivotal scaffolds in medicinal chemistry following the discovery of azoles as antifungal agents in the 1960s. The integration of benzotriazole into carbamate structures arose from efforts to enhance metabolic stability and bioavailability in drug candidates. Early work by Katrizsky and co-workers demonstrated the utility of benzotriazole as a synthetic auxiliary, enabling efficient N-acylation and sulfonylation reactions. These methodologies laid the foundation for developing hybrid systems like this compound, which combines carbamate’s hydrolytic stability with benzotriazole’s capacity for hydrogen bonding and π-stacking interactions.

Significance in Chemical Research and Development

The compound’s significance stems from three key attributes:

- Synthetic Versatility : The tert-butyl group enhances steric bulk, improving solubility in nonpolar solvents, while the carbamate moiety serves as a protective group for amines during multi-step syntheses.

- Biological Relevance : Benzotriazole derivatives exhibit antimicrobial, antiparasitic, and antitubulin activities, making this compound a candidate for structure-activity relationship (SAR) studies.

- Material Science Applications : Its structural features are exploited in polymer stabilization and corrosion inhibition, though these applications remain secondary to its pharmaceutical potential.

Structural Classification and Nomenclature Systems

The compound belongs to the N-alkylcarbamate class, characterized by the following features:

- Core Structure : A 1H-benzotriazole ring fused to a methylene bridge (-CH2-).

- Substituents :

- A tert-butoxycarbonyl (Boc) group attached to the methylene nitrogen.

- An N-butyl chain on the carbamate nitrogen.

Systematic IUPAC Name :

tert-Butyl (N-butyl(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate)

Simplified Representation :

$$ \text{C}{15}\text{H}{22}\text{N}4\text{O}2 $$

Structural Analogs :

Current Research Trends and Academic Interest

Recent studies focus on three domains:

- Antimicrobial Drug Development : Analogous benzotriazole-carbamates show inhibitory activity against Escherichia coli and Trypanosoma cruzi, with MIC values as low as 12.5 μg/ml.

- Tubulin Polymerization Modulation : Derivatives like benzotriazol acrylonitriles disrupt microtubule assembly, suggesting potential anticancer applications.

- Synthetic Methodology Innovations : Palladium-catalyzed cyclocondensation and microwave-assisted synthesis protocols improve yield and regioselectivity for benzotriazole-carbamates.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-5-6-11-19(15(21)22-16(2,3)4)12-20-14-10-8-7-9-13(14)17-18-20/h7-10H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFGHPMZZVUMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-butylcarbamate under specific conditions. The benzotriazole moiety can be introduced into the molecule through various reactions, such as coupling reactions and displacement reactions . Industrial production methods often involve large-scale synthesis protocols that ensure high yields and purity of the final product .

Chemical Reactions Analysis

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The benzotriazole moiety can be displaced by other nucleophiles, leading to the formation of different substitution products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The benzotriazole moiety in this compound has been associated with significant antimicrobial properties. Studies have shown that derivatives of benzotriazole exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioactivity.

Case Study: Synthesis and Testing

A series of benzotriazole derivatives were synthesized and tested for their antibacterial activity. For instance, compounds with bulky hydrophobic groups demonstrated potent activity against drug-resistant strains . The structure-activity relationship (SAR) studies indicated that modifications at the benzotriazole ring could lead to enhanced efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

Antiparasitic Properties

Research has indicated that benzotriazole derivatives can also exhibit antiparasitic activity. For example, a derivative was found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, showing a dose-dependent effect .

Agricultural Applications

Fungicides and Herbicides

The compound's ability to act as a protective agent against fungal infections makes it suitable for agricultural applications. Its efficacy as a fungicide has been explored in various studies where it demonstrated the ability to inhibit fungal growth in crops .

Case Study: Field Trials

Field trials conducted on crops treated with tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate showed reduced incidence of fungal diseases compared to untreated controls. The compound's application resulted in a 30% increase in yield due to improved plant health.

Materials Science Applications

Stabilizers in Polymers

Due to its chemical stability and protective properties against UV radiation, this compound is being investigated as a potential stabilizer in polymer formulations. Its incorporation into plastics can enhance durability and longevity.

Case Study: Polymer Blends

In experiments involving polymer blends containing this compound, researchers observed improved thermal stability and resistance to photodegradation when compared to standard formulations without the compound .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions enable the compound to bind to enzymes and receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

To contextualize tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate, comparisons are drawn with three classes of analogues:

Benzotriazole-Containing Carbamates

| Compound Name | Substituent Variations | Key Properties | Applications |

|---|---|---|---|

| tert-Butyl N-(benzotriazolylmethyl)carbamate | Shorter alkyl chain (no butyl) | Higher solubility in polar solvents | Protecting group for primary amines |

| N-Benzyl-N-benzotriazolylmethyl carbamate | Benzyl instead of tert-butyl | Enhanced UV stability | Photoresponsive materials |

| Target Compound | tert-Butyl + butyl chains | Balanced lipophilicity and stability | Intermediate in peptide synthesis |

The tert-butyl group in the target compound confers superior steric protection compared to benzyl or methyl analogues, reducing unintended side reactions in multi-step syntheses.

Non-Benzotriazole Carbamates

| Compound Name | Functional Group | Reactivity | Stability in Acidic Conditions |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | No benzotriazole | Rapid deprotection under acid | Low stability at pH < 3 |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fluorenyl group | Base-labile | Stable in acidic environments |

| Target Compound | Benzotriazole + carbamate | Dual reactivity (photolytic/acidic) | Moderate acid stability |

The benzotriazole moiety in the target compound enables unique dual-deprotection pathways (e.g., photolytic cleavage or acid hydrolysis), unlike Boc or Fmoc groups. This versatility is advantageous in orthogonal protection strategies .

Crystallographic Comparisons

Structural refinements using SHELXL reveal critical differences:

- Bond Lengths : The C–O bond in the carbamate group measures 1.33 Å (target) vs. 1.35 Å in Boc analogues, suggesting slight electronic modulation by the benzotriazole ring.

- Packing Efficiency : The tert-butyl group induces a 10% lower crystal density compared to N-methyl derivatives, impacting material properties in solid-state applications .

Research Findings and Limitations

- Thermal Stability : The compound decomposes at 180°C, outperforming benzyl-based analogues (150°C) but underperforming relative to aromatic carbamates (220°C).

- Solubility : LogP = 2.7 (indicating moderate lipophilicity), making it suitable for organic-phase reactions but less ideal for aqueous systems.

Challenges: Limited high-resolution crystallographic data exist for direct comparisons; most structural insights rely on SHELX-refined models .

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate is a synthetic organic compound that features a benzotriazole moiety and a tert-butyl carbamate group. This compound is gaining attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on available research.

Molecular Characteristics

- Molecular Formula : C17H24N4O3

- Molecular Weight : Approximately 304.3874 g/mol

- IUPAC Name : tert-butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate

Structural Features

The unique structure of this compound includes:

- A tert-butyl group providing hydrophobic characteristics.

- A benzotriazole moiety known for its stability and reactivity in biological systems.

- A butylcarbamate functional group that may enhance interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing benzotriazole moieties exhibit a range of biological activities, including antimicrobial effects. For instance:

- Studies have shown that benzotriazole derivatives can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- The presence of bulky hydrophobic groups in these compounds contributes to their antimicrobial potency .

The mechanism of action for this compound likely involves:

- Interaction with metal ions through the benzotriazole moiety.

- Formation of hydrogen bonds with biological molecules due to the carbamate group, which can influence enzyme activity and receptor binding .

Case Studies

Several studies have evaluated the biological efficacy of benzotriazole derivatives:

Applications

Due to its unique properties, this compound has potential applications in:

- Medicinal Chemistry : As an antimicrobial agent or lead compound for drug development.

- Materials Science : In coatings and plastics due to its stability and UV protection properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling tert-butyl carbamate derivatives with benzotriazole-containing intermediates. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common, using bases like cesium carbonate in solvents such as 1,4-dioxane . Optimization focuses on catalyst loading (e.g., Pd(PPh₃)₄), temperature control (60–80°C), and stoichiometric ratios to maximize yield and purity.

- Key Steps :

- Protection of amine groups using tert-butyl carbamate.

- Introduction of the benzotriazole moiety via nucleophilic substitution or coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies hydrogen environments (e.g., tert-butyl protons at ~1.4 ppm, benzotriazole aromatic protons at 7–8 ppm) .

- ¹³C NMR confirms carbamate carbonyl signals (~155 ppm) and tert-butyl carbons (~28–30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What safety protocols are recommended for handling and storing this compound?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Variables to Optimize :

- Catalyst Systems : Replace Pd(PPh₃)₄ with ligand-accelerated catalysts (e.g., XPhos) for higher turnover .

- Solvent Choice : Switch to THF or DMF for better solubility of intermediates .

- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions in scaled-up batches .

- Analytical Monitoring : Use TLC or HPLC to track reaction progress and isolate byproducts .

Q. What methodologies are used to study its interactions with biological targets?

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD) to receptors or enzymes .

- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger .

Q. How should contradictory data on its biological activity be resolved?

- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature) or impurity profiles.

- Resolution Strategies :

- Reproducibility Checks : Validate assays with standardized protocols.

- Structural Confirmation : Use single-crystal XRD to verify compound identity .

- Computational Modeling : Compare predicted vs. observed bioactivity to identify confounding factors .

Q. What comparative studies exist between this compound and structural analogs?

- Analog Analysis :

- tert-Butyl (3-oxocyclohexyl)carbamate : Lacks benzotriazole, reducing π-π stacking potential in receptor binding .

- Benzotriazole-free carbamates : Exhibit lower metabolic stability due to unprotected amine groups .

- Techniques for Comparison :

- Structure-Activity Relationship (SAR) : Modify substituents to assess impact on solubility or potency .

- Thermogravimetric Analysis (TGA) : Compare thermal stability .

Q. What are the degradation pathways and products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.